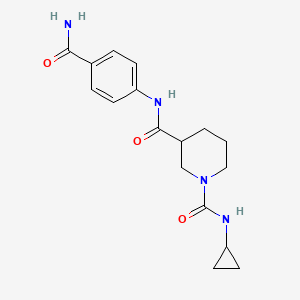

N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the specific synthesis for “N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide” is not available, there are related compounds with known synthesis methods. For instance, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, has been described. This synthesis involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .

科学的研究の応用

Synthesis and Characterization

Several studies focus on the synthesis and characterization of novel compounds with structures analogous to N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide. These compounds have been synthesized and characterized using various spectroscopic techniques, and their interactions with DNA, as well as their antioxidant properties, have been investigated. For instance, Fatima et al. (2021) synthesized and characterized bisamides and assessed their biological worth by performing drug-DNA binding and DPPH free radical scavenging activity investigations, revealing significant drug-DNA interaction and antioxidant activities (Fatima et al., 2021).

Biological Applications and Interactions

Research on amino-substituted tetraphenylporphyrin derivatives, designed as pH-activatable photosensitizers for photodynamic cancer therapy, provides insights into the photophysical processes and the optimization of pH response for therapeutic applications. Horiuchi et al. (2016) studied the quantum yields of fluorescence and photosensitization of singlet oxygen by these compounds, revealing the potential for pH-activated therapeutic applications (Horiuchi et al., 2016).

Molecular Docking and Computational Studies

Jayarajan et al. (2019) synthesized compounds through a three-component reaction and investigated them by computational chemistry methods. Their study included non-linear optical (NLO) properties and molecular docking analyses, exploring interactions that may contribute to anticancer activity (Jayarajan et al., 2019).

Antiproliferative and Antitumor Activity

Lu et al. (2021) synthesized a molecule with antiproliferative activity and evaluated its inhibitory activity against cancer cell lines, demonstrating significant inhibitory activity (Lu et al., 2021).

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been used in the pharmaceutical industry as building blocks . These compounds can interact with a variety of targets, depending on their specific structure and functional groups .

Mode of Action

Similar compounds have been studied for their inhibitory potential against various targets . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

Similar compounds have been used as biochemical reagents in life science research . These compounds can potentially affect a variety of biochemical pathways, depending on their specific targets and mode of action.

Pharmacokinetics

A study on a similar compound has suggested that it obeys the rules of drug-likeness . This suggests that the compound could have favorable pharmacokinetic properties, but specific details would require further investigation.

Result of Action

Similar compounds have shown promising therapeutic efficacy in various contexts . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Similar compounds have been used under a variety of conditions in life science research . The compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules.

特性

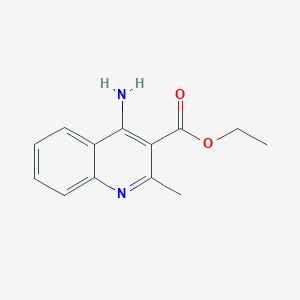

IUPAC Name |

3-N-(4-carbamoylphenyl)-1-N-cyclopropylpiperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c18-15(22)11-3-5-13(6-4-11)19-16(23)12-2-1-9-21(10-12)17(24)20-14-7-8-14/h3-6,12,14H,1-2,7-10H2,(H2,18,22)(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAVZCLTLDVHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2811175.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811179.png)

![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)

![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)

![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)

![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)